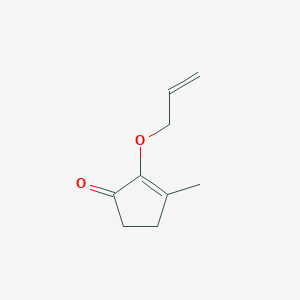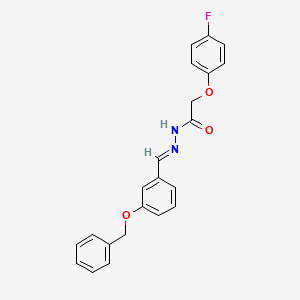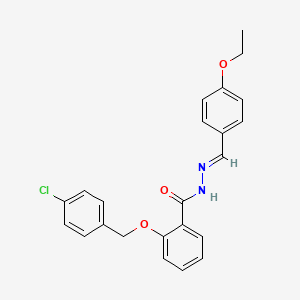
5,20-Dioxa-8,11,14,17-tetrathiatetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,20-Dioxa-8,11,14,17-tetrathiatetracosane is a chemical compound with the molecular formula C18H38O2S4 and a molecular weight of 414.758 g/mol . This compound is known for its unique structure, which includes multiple oxygen and sulfur atoms, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves several steps. One common method includes the reaction of a macrobicycle compound with diglycolyl chloride in the presence of a base, leading to the formation of a diamide. Subsequent reduction of this diamide results in the formation of the desired compound
Análisis De Reacciones Químicas
5,20-Dioxa-8,11,14,17-tetrathiatetracosane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and oxygen atoms within the compound .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research. In chemistry, it is used as a ligand in the synthesis of complex metal structures. In biology and medicine, its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies. In industry, it may be used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 5,20-Dioxa-8,11,14,17-tetrathiatetracosane include other polymacrocyclic ligands such as 8,18-dioxa-1,5,11,15-tetraaza-[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza-[11.5.3.34,10]-octadecane These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms, which can lead to different chemical properties and applications
Propiedades
Número CAS |
401819-83-8 |
|---|---|
Fórmula molecular |
C18H38O2S4 |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-butoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethoxy]butane |
InChI |
InChI=1S/C18H38O2S4/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
UVXXPEPKOSECEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCSCCSCCSCCSCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)






![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
